molecular formula C12H15FO3S B15317199 (3-Fluorocyclobutyl)methyl4-methylbenzene-1-sulfonate

(3-Fluorocyclobutyl)methyl4-methylbenzene-1-sulfonate

Cat. No.: B15317199
M. Wt: 258.31 g/mol
InChI Key: KWKQXQAZOAPIDV-UHFFFAOYSA-N
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Description

(3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: is a chemical compound with the molecular formula C11H13FO3S and a molecular weight of 244.29 g/mol . This compound is characterized by its fluorinated cyclobutyl group attached to a methylbenzene sulfonate moiety. It is a colorless to yellow liquid with a CAS number of 1427501-88-9 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate . The reaction conditions may include the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the initial formation of the cyclobutyl ring, followed by fluorination and sulfonation steps. The process is optimized for large-scale production, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

(3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Substitution reactions can occur at the fluorine or sulfonate positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonic acids, carboxylic acids.

  • Reduction: Alcohols, amines.

  • Substitution: Fluorinated or sulfonated derivatives.

Scientific Research Applications

(3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in enhancing the compound's reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

(3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: is unique due to its fluorinated cyclobutyl group, which imparts distinct chemical and biological properties compared to similar compounds. Some similar compounds include:

  • 4-Methylbenzene-1-sulfonic acid

  • 3-Fluorobenzene-1-sulfonic acid

  • Cyclobutyl methyl sulfonate

These compounds differ in their functional groups and structural features, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C12H15FO3S

Molecular Weight

258.31 g/mol

IUPAC Name

(3-fluorocyclobutyl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H15FO3S/c1-9-2-4-12(5-3-9)17(14,15)16-8-10-6-11(13)7-10/h2-5,10-11H,6-8H2,1H3

InChI Key

KWKQXQAZOAPIDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(C2)F

Origin of Product

United States

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